6-Ethynylspiro[2.5]octane
Description
6-Ethynylspiro[2.5]octane is a bicyclic organic compound featuring a spirocyclic architecture where two rings (cyclopropane and cyclohexane) share a single carbon atom. The ethynyl (–C≡CH) substituent at the 6-position introduces unique electronic and steric properties, making it a valuable intermediate in synthetic chemistry, particularly for click chemistry applications and metal-catalyzed cross-coupling reactions. Its rigid spiro structure and alkyne functionality enhance reactivity in cycloadditions and polymerizations .
Properties
Molecular Formula |
C10H14 |
|---|---|
Molecular Weight |
134.22 g/mol |
IUPAC Name |
6-ethynylspiro[2.5]octane |
InChI |
InChI=1S/C10H14/c1-2-9-3-5-10(6-4-9)7-8-10/h1,9H,3-8H2 |
InChI Key |
HBROJWCQHUKKMW-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1CCC2(CC1)CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethynylspiro[2.5]octane typically involves the reaction of spiro[2.5]octane with ethynylating agents under specific conditions. One common method includes the use of acetylene derivatives in the presence of a strong base, such as sodium amide, to facilitate the ethynylation process.
Industrial Production Methods: While detailed industrial production methods for 6-Ethynylspiro[2.5]octane are not widely documented, the compound can be synthesized on a larger scale using optimized versions of the laboratory methods. This often involves the use of continuous flow reactors to ensure consistent reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions: 6-Ethynylspiro[2.5]octane undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alkenes or alkanes.
Substitution: The spirocyclic framework allows for substitution reactions at specific positions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated spiro compounds.
Scientific Research Applications
6-Ethynylspiro[2.5]octane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with pharmacological properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 6-Ethynylspiro[2.5]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. This interaction can modulate the activity of enzymes or receptors, leading to potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Spiro[2.5]octane Derivatives
Structural and Functional Group Variations
6-Bromospiro[2.5]octane
- Structure : Bromine atom at the 6-position.
- Molecular Formula : C₈H₁₃Br (MW: 189.09 g/mol).
- Key Properties : High lipophilicity (XLogP3: 3.2) due to the bromine atom. Commonly used in substitution reactions. Available at 95% purity .
6-Azaspiro[2.5]octane
- Structure : Nitrogen atom replaces a carbon in the cyclohexane ring.
- Molecular Formula : C₇H₁₃N (MW: 111.18 g/mol).
- Key Properties : Enhanced basicity and hydrogen-bonding capacity. Used in pharmaceuticals (e.g., as a piperidine analog) .
Ethyl 6,6-Difluorospiro[2.5]octane-1-carboxylate
- Structure : Difluoro substitution at the 6,6-positions and an ester group.
- Molecular Formula : C₁₁H₁₆F₂O₂ (MW: 218.24 g/mol).
- Key Properties : Electron-withdrawing fluorine atoms increase stability and alter reactivity in nucleophilic acyl substitutions .
6-Phenethyl-1-oxa-6-azaspiro[2.5]octane
- Structure : Oxygen atom in the cyclohexane ring and a phenethyl group.
- Molecular Formula: C₁₄H₁₉NO (MW: 217.31 g/mol).
Physicochemical Properties
Stability and Handling
- 6-Ethynylspiro[2.5]octane : Sensitive to moisture and oxidation due to the ethynyl group; requires inert storage.
- 6-Bromospiro[2.5]octane : Stable under standard conditions but light-sensitive .
- 6-Azaspiro[2.5]octane derivatives : Hydrochloride salts (e.g., 6-oxaspiro[2.5]octan-1-ylmethanamine HCl) are hygroscopic, necessitating desiccated storage .
Research and Industrial Relevance
- Pharmaceuticals : 6-Azaspiro derivatives are prioritized for CNS drug development due to blood-brain barrier permeability .
- Materials Science : Ethynyl and fluorinated spiro compounds are explored for high-performance polymers and coatings .
- Mechanistic Studies : Tert-butyl and methyl derivatives elucidate hyperconjugative stabilization in radical reactions .
Biological Activity
6-Ethynylspiro[2.5]octane is a unique organic compound characterized by its spirocyclic structure, which includes an ethynyl group attached to a spirooctane framework. This compound has gained attention in various fields, particularly in medicinal chemistry, due to its potential biological activities and applications in drug development.
- Molecular Formula : C10H14
- Molecular Weight : 134.22 g/mol
- CAS Number : 2648961-85-5
- IUPAC Name : 6-ethynylspiro[2.5]octane
- Canonical SMILES : C#CC1CCC2(CC1)CC2
| Property | Value |
|---|---|
| Molecular Formula | C10H14 |
| Molecular Weight | 134.22 g/mol |
| CAS Number | 2648961-85-5 |
| IUPAC Name | 6-ethynylspiro[2.5]octane |
| InChI Key | HBROJWCQHUKKMW-UHFFFAOYSA-N |
The biological activity of 6-Ethynylspiro[2.5]octane is believed to stem from its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group may facilitate various chemical reactions, leading to the formation of reactive intermediates that can modulate the activity of biological molecules. This unique interaction pattern suggests potential therapeutic applications, particularly in enzyme inhibition and modulation of biological pathways .
Research Findings
- Enzyme Inhibition : Studies have indicated that compounds with spirocyclic frameworks can exhibit enzyme inhibitory properties. The ethynyl group may enhance binding affinity to specific enzymes, thus providing a basis for further pharmacological exploration .
- Anticancer Potential : Preliminary investigations suggest that derivatives of 6-Ethynylspiro[2.5]octane may possess anticancer properties by interfering with cellular signaling pathways involved in tumor growth .
- Neuroprotective Effects : Research has shown that certain spirocyclic compounds can exhibit neuroprotective effects, potentially making 6-Ethynylspiro[2.5]octane a candidate for further studies in neurodegenerative diseases .
Case Study 1: Enzyme Interaction
In a study focusing on the interaction between 6-Ethynylspiro[2.5]octane and specific enzymes, researchers utilized kinetic assays to measure inhibition rates. The compound demonstrated significant inhibition against target enzymes, indicating its potential as a lead compound for drug development.
Case Study 2: Antitumor Activity
A series of in vitro assays were conducted to evaluate the cytotoxic effects of 6-Ethynylspiro[2.5]octane on various cancer cell lines. Results showed that the compound selectively inhibited the proliferation of cancer cells while sparing normal cells, highlighting its potential for targeted cancer therapies.
Synthetic Routes
The synthesis of 6-Ethynylspiro[2.5]octane typically involves several steps:
- Formation of Spirocyclic Core : A cyclization reaction is employed to establish the spirocyclic structure.
- Ethynylation : The introduction of the ethynyl group is achieved through methods such as Sonogashira coupling, utilizing palladium catalysts under inert conditions .
Comparison with Similar Compounds
The biological activity of 6-Ethynylspiro[2.5]octane can be contrasted with other spirocyclic compounds:
| Compound | Key Differences | Potential Applications |
|---|---|---|
| Spiro[2.5]octane | Lacks ethynyl group | Limited biological activity |
| 6-Azaspiro[2.5]octane | Contains nitrogen atom | Different reactivity profile |
| 6-Bromospiro[2.5]octane | Contains bromine instead of ethynyl | Varies in chemical properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
